molecular formula C19H16F6N2O4 B3454576 N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) CAS No. 5493-16-3

N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)

Cat. No.: B3454576
CAS No.: 5493-16-3
M. Wt: 450.3 g/mol
InChI Key: XRXNJYXNSAHKHQ-UHFFFAOYSA-N
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Description

N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxybenzene and trifluoroacetamide groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) typically involves the reaction of methoxybenzene derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted methoxybenzene derivatives .

Scientific Research Applications

N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets and pathways. The trifluoroacetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxybenzene rings may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) is unique due to its specific combination of methoxybenzene and trifluoroacetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-methoxy-4-[[3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-30-14-8-10(3-5-12(14)26-16(28)18(20,21)22)7-11-4-6-13(15(9-11)31-2)27-17(29)19(23,24)25/h3-6,8-9H,7H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNJYXNSAHKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C(F)(F)F)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360334
Record name STK332433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-16-3
Record name STK332433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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